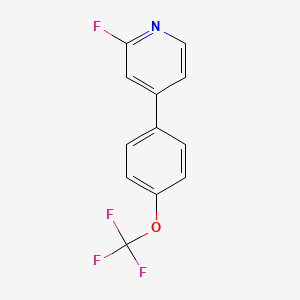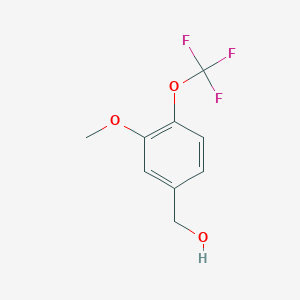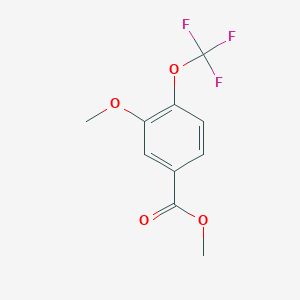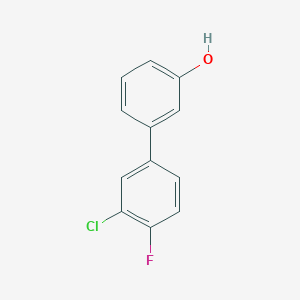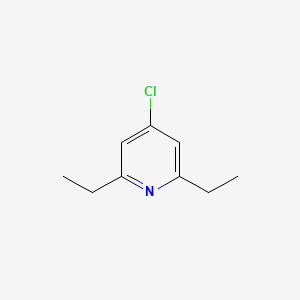
2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
“2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is a chemical compound that is part of a class of compounds known as trifluoromethoxyphenols . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” and its intermediates is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethoxy-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is1S/C8H7F3O3/c1-13-7-3-2-5 (4-6 (7)12)14-8 (9,10)11/h2-4,12H,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” include a molecular weight of 208.14 . It is a liquid at ambient temperature .Scientific Research Applications
Pharmacological Applications
Pyridine derivatives are recognized for their diverse pharmacological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. Their structural versatility makes them integral to the design of drugs targeting various diseases. For instance, pyridine-based Cu(II) complexes have demonstrated exceptional anticancer potency against multiple cancer cell lines, underscoring the therapeutic potential of pyridine scaffolds when complexed with metals like copper (Alshamrani, 2023)(Alshamrani, 2023).
Catalytic and Synthetic Applications
In catalysis and synthetic chemistry, pyridine and its derivatives are pivotal. They serve as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. The use of hybrid catalysts, including pyridine derivatives, for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights their importance in developing new medicinal and pharmaceutical compounds (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023).
Biological Significance
The biological significance of pyridine derivatives extends beyond their pharmacological applications. They are also studied for their chemosensing capabilities, indicating their potential in analytical chemistry for detecting various species (Abu-Taweel et al., 2022)(Abu-Taweel et al., 2022). Furthermore, studies on heterocyclic N-oxide molecules, including pyridine N-oxides, have shown their utility in organic synthesis, catalysis, and drug development due to their versatility and biological relevance (Li et al., 2019)(Li et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The demand for trifluoromethoxyphenols, the class of compounds to which “2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine” belongs, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research may focus on developing new synthetic methods for introducing trifluoromethoxy groups within the structures of other molecules .
properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)19-13(14,15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIYRXLVNWCPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




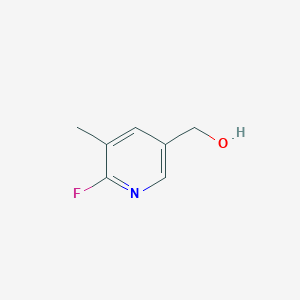

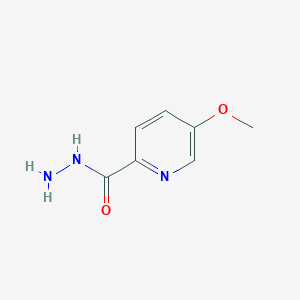
![6-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B3347020.png)
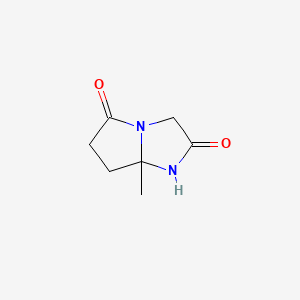
![2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3347039.png)


